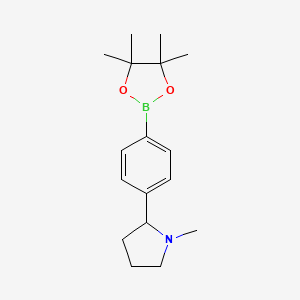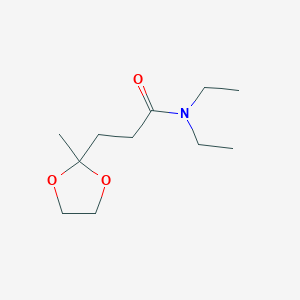
1-(Nitromethyl)cyclohexyl acetate
Vue d'ensemble
Description
1-(Nitromethyl)cyclohexyl acetate is an organic compound characterized by a cyclohexane ring substituted with a nitromethyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Nitromethyl)cyclohexyl acetate can be synthesized through a multi-step process involving the nitration of cyclohexane derivatives followed by esterification. One common method involves the nitration of cyclohexane to form nitrocyclohexane, which is then reacted with formaldehyde to produce 1-(Nitromethyl)cyclohexane. This intermediate is subsequently esterified with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Nitromethyl)cyclohexyl acetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to a nitroso or nitrate group under specific conditions.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminium hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Reduction: 1-(Aminomethyl)cyclohexyl acetate.
Oxidation: 1-(Nitrosomethyl)cyclohexyl acetate or 1-(Nitratomethyl)cyclohexyl acetate.
Substitution: Various substituted cyclohexyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Nitromethyl)cyclohexyl acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Industrial Chemistry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Nitromethyl)cyclohexyl acetate involves its reactivity due to the presence of the nitro and acetate groups. The nitro group can participate in redox reactions, while the acetate group can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the cyclohexane ring towards various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Nitromethyl)cyclopentyl acetate
- 1-(Nitromethyl)cycloheptyl acetate
- 1-(Nitromethyl)cyclooctyl acetate
Comparison
1-(Nitromethyl)cyclohexyl acetate is unique due to its six-membered cyclohexane ring, which provides a balance between ring strain and stability. This makes it more stable than smaller rings like cyclopentane and more reactive than larger rings like cyclooctane. Additionally, the presence of both nitro and acetate groups offers a versatile platform for various chemical reactions .
Propriétés
IUPAC Name |
[1-(nitromethyl)cyclohexyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-8(11)14-9(7-10(12)13)5-3-2-4-6-9/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHMHWZOMBHXDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCCCC1)C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50303715 | |
| Record name | 1-(nitromethyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3164-74-7 | |
| Record name | NSC160500 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160500 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(nitromethyl)cyclohexyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50303715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclohexanone,2-[2-(4-pyridinyl)ethyl]-](/img/structure/B13990250.png)







![3-Anilino-7-(2-methoxyethyl)-[1,2]thiazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B13990305.png)
![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile](/img/structure/B13990320.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)

![ethyl N-[5,6-diamino-4-(dimethylamino)pyridin-2-yl]carbamate](/img/structure/B13990340.png)

